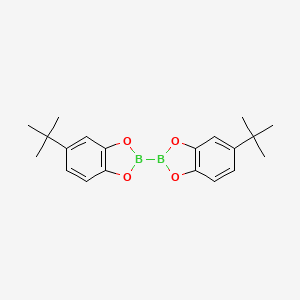
2,2'-Bi-1,3,2-benzodioxaborole, 5,5'-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C12H8B2O4. It is also known as bis(catecholato)diboron. This compound is characterized by its unique structure, which includes two boron atoms connected by a catechol ligand. It is a white to light yellow crystalline powder that is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- typically involves the reaction of catechol with boric acid. The reaction is usually carried out in an appropriate solvent under heating conditions. The reaction temperature and time can significantly affect the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids or other boron-containing compounds .
Aplicaciones Científicas De Investigación
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bi-1,3,2-benzodioxaborole: This compound has a similar structure but lacks the tert-butyl groups.
Bis(catecholato)diboron: Another similar compound with a slightly different structure and properties
Uniqueness
The presence of the tert-butyl groups in 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- makes it unique compared to other similar compounds. These groups can influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications .
Propiedades
Número CAS |
158780-80-4 |
|---|---|
Fórmula molecular |
C20H24B2O4 |
Peso molecular |
350.0 g/mol |
Nombre IUPAC |
5-tert-butyl-2-(5-tert-butyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C20H24B2O4/c1-19(2,3)13-7-9-15-17(11-13)25-21(23-15)22-24-16-10-8-14(20(4,5)6)12-18(16)26-22/h7-12H,1-6H3 |
Clave InChI |
WRTIRXMBLZCZLZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=C(O1)C=C(C=C2)C(C)(C)C)B3OC4=C(O3)C=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
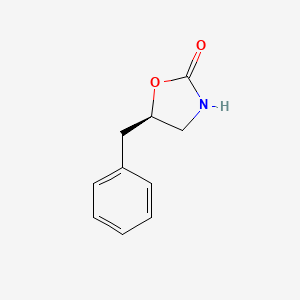
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
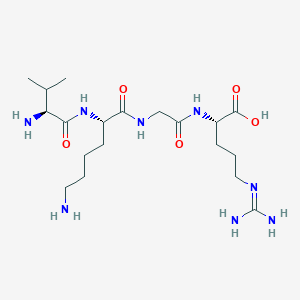
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
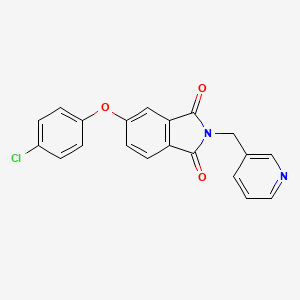
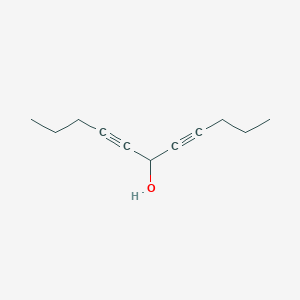
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
